

Navigating the Solubility Landscape of N-Butylaniline in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: *N*-Butylaniline

Cat. No.: B073990

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This technical guide offers an in-depth exploration of the solubility characteristics of **N-Butylaniline**, a crucial intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds. Tailored for researchers, scientists, and professionals in drug development, this document provides a centralized resource on the solubility of **N-Butylaniline** in a wide array of organic solvents, alongside detailed experimental protocols for its determination.

N-Butylaniline, an amber-colored liquid, is characterized by its limited solubility in water and broad solubility in organic solvents. This behavior is primarily dictated by its molecular structure, which features a polar amine group attached to a nonpolar phenyl ring and a butyl group. The interplay of these structural components governs its interactions with various solvent classes.

Quantitative Solubility Data

While extensive quantitative data for the solubility of **N-Butylaniline** across a wide temperature range in numerous organic solvents is not readily available in published literature, its miscibility and general solubility have been noted. The following table summarizes the available qualitative and indicative quantitative information. It is important to note that for many solvents,

N-Butylaniline is considered to be fully miscible, implying it can be mixed in all proportions without separation.

Solvent Class	Solvent	CAS Number	Qualitative Solubility	Quantitative Data (at ambient temperature)
Alcohols	Methanol	67-56-1	Soluble	Miscible (presumed)
Ethanol		64-17-5	Soluble[1][2]	Miscible (presumed)
Ethers	Diethyl Ether	60-29-7	Soluble[1][2]	Miscible (presumed)
Aromatic Hydrocarbons	Benzene	71-43-2	Soluble	Miscible (presumed)
Toluene		108-88-3	Soluble	Presumed to be highly soluble/miscible
Halogenated Hydrocarbons	Dichloromethane	75-09-2	Soluble	Presumed to be highly soluble/miscible
Chloroform		67-66-3	Soluble	Presumed to be highly soluble/miscible
Ketones	Acetone	67-64-1	Soluble	Presumed to be highly soluble/miscible
Esters	Ethyl Acetate	141-78-6	Soluble	Presumed to be highly soluble/miscible
Aliphatic Hydrocarbons	n-Hexane	110-54-3	Likely soluble, but potentially less than in polar solvents	Data not available

Cyclohexane	110-82-7	Likely soluble, but potentially less than in polar solvents	Data not available
Aqueous	Water	7732-18-5	Insoluble[3][4][5] Data not available

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid like **N-Butylaniline** in an organic solvent can be rigorously performed using the isothermal shake-flask method, a widely recognized and reliable technique. This method involves establishing equilibrium between the solute and the solvent at a constant temperature and then measuring the concentration of the solute in the saturated solution.

Key Experimental Protocol: Isothermal Shake-Flask Method

1. Materials and Equipment:

- **N-Butylaniline** (high purity)
- Selected organic solvents (analytical grade or higher)
- Temperature-controlled orbital shaker or water bath
- Calibrated flasks with stoppers
- Analytical balance
- Gas chromatograph (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector
- Syringes and filters (chemically compatible with the solvents)
- Volumetric glassware

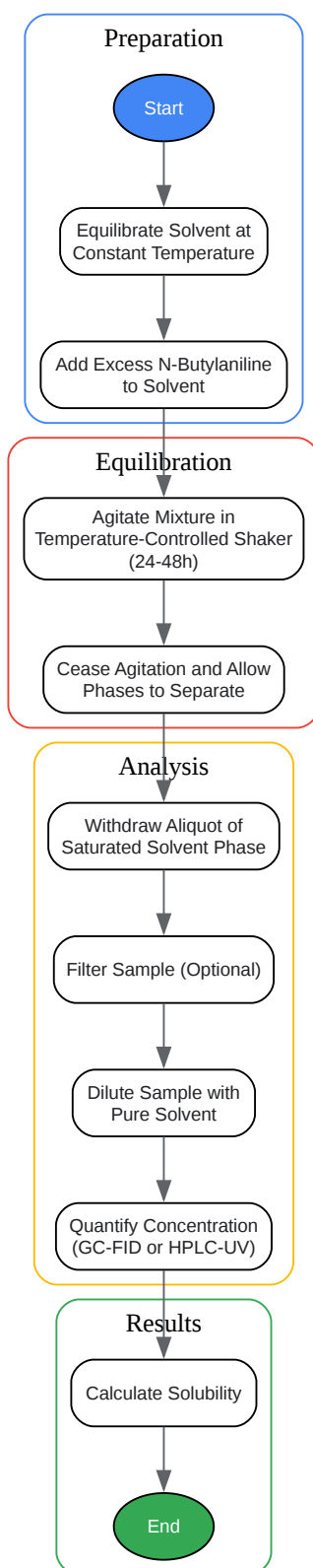
2. Procedure:

- **Preparation of Solvent:** Equilibrate a known volume of the desired organic solvent in a sealed flask at the target temperature using the temperature-controlled shaker or water bath.
- **Addition of Solute:** Add an excess amount of **N-Butylaniline** to the temperature-equilibrated solvent. The presence of a distinct **N-Butylaniline** phase (e.g., as droplets) is necessary to ensure that a saturated solution is formed.
- **Equilibration:** Seal the flask and agitate the mixture in the temperature-controlled shaker at a constant speed. The time required to reach equilibrium should be determined empirically by taking samples at different time points until the concentration of **N-Butylaniline** in the solvent phase remains constant. A typical equilibration time is 24 to 48 hours.
- **Phase Separation:** Once equilibrium is reached, cease agitation and allow the two phases to separate completely while maintaining the constant temperature.
- **Sampling:** Carefully withdraw a known volume of the saturated solvent phase (the supernatant) using a syringe. It is crucial to avoid drawing any of the undissolved **N-Butylaniline** phase.
- **Filtration (Optional but Recommended):** To ensure no micro-droplets of undissolved **N-Butylaniline** are present, the withdrawn sample can be passed through a syringe filter that is compatible with the solvent.
- **Sample Preparation for Analysis:** Dilute the filtered sample with a known volume of the pure solvent to bring the concentration of **N-Butylaniline** within the calibrated range of the analytical instrument.
- **Quantification:** Analyze the diluted sample using a pre-calibrated GC-FID or HPLC-UV system to determine the precise concentration of **N-Butylaniline**.
 - **GC-FID Method:** A capillary column suitable for amine analysis should be used. The injector and detector temperatures, as well as the oven temperature program, must be optimized for the separation and detection of **N-Butylaniline** in the specific solvent.

- HPLC-UV Method: A reverse-phase column is typically suitable. The mobile phase composition and flow rate should be optimized to achieve good peak shape and separation. The UV detector wavelength should be set to the absorbance maximum of **N-Butylaniline**.
- Calculation of Solubility: From the measured concentration and the dilution factor, calculate the solubility of **N-Butylaniline** in the organic solvent at the specified temperature. Express the solubility in appropriate units, such as g/100 mL, mol/L, or as a weight percentage.

Visualization of Experimental Workflow

The logical flow of the isothermal shake-flask method for determining the solubility of **N-Butylaniline** is depicted in the following diagram.



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Workflow for Solubility Determination

This comprehensive guide provides a foundational understanding of **N-Butylaniline**'s solubility and a practical framework for its experimental determination. The provided protocols and workflow are intended to support researchers in generating precise and reliable solubility data, which is essential for advancing chemical synthesis, formulation science, and drug development.

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